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molecular formula CH3NO B1340008 Formamide-13C,15N CAS No. 285977-74-4

Formamide-13C,15N

Cat. No. B1340008
M. Wt: 47.027 g/mol
InChI Key: ZHNUHDYFZUAESO-ZDOIIHCHSA-N
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Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[O:2].[C:6]([CH2:9][CH:10](C)[C:11]([O:13][CH3:14])=[O:12])(=[O:8])[NH2:7]>>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH:9]([CH3:6])[C:1]([O:3][CH2:4][CH3:5])=[O:2].[CH:6]([NH2:7])=[O:8]

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(=O)OCC)C)=O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[O:2].[C:6]([CH2:9][CH:10](C)[C:11]([O:13][CH3:14])=[O:12])(=[O:8])[NH2:7]>>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH:9]([CH3:6])[C:1]([O:3][CH2:4][CH3:5])=[O:2].[CH:6]([NH2:7])=[O:8]

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(=O)OCC)C)=O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[O:2].[C:6]([CH2:9][CH:10](C)[C:11]([O:13][CH3:14])=[O:12])(=[O:8])[NH2:7]>>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH:9]([CH3:6])[C:1]([O:3][CH2:4][CH3:5])=[O:2].[CH:6]([NH2:7])=[O:8]

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(=O)OCC)C)=O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618953

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
[Compound]
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[O:2].[C:6]([CH2:9][CH:10](C)[C:11]([O:13][CH3:14])=[O:12])(=[O:8])[NH2:7]>>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH:9]([CH3:6])[C:1]([O:3][CH2:4][CH3:5])=[O:2].[CH:6]([NH2:7])=[O:8]

Inputs

Step One
Name
Example 3 ( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(=O)OCC)C)=O
Name
Type
product
Smiles
C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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